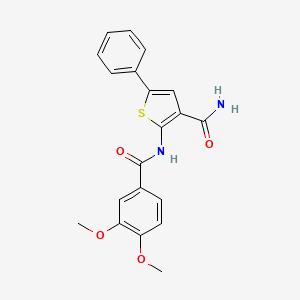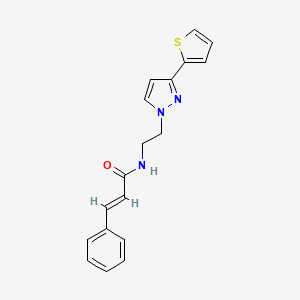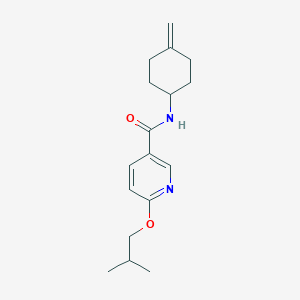
N-(4-methylidenecyclohexyl)-6-(2-methylpropoxy)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylidenecyclohexyl)-6-(2-methylpropoxy)pyridine-3-carboxamide, commonly known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its euphoric and hallucinogenic effects. However, MXE has also been the subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Anticonvulsant Enaminones and Hydrogen Bonding
Research on anticonvulsant enaminones, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, highlights the importance of hydrogen bonding in determining their crystal structures and possibly their biological activity. These studies focus on understanding the molecular conformations and interactions critical for their pharmacological profiles, omitting details on drug dosage or side effects in line with the requirements (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial Agents
Compounds synthesized from pyridine carboxamides have shown significant antimicrobial properties. For instance, chiral linear and macrocyclic bridged pyridines derived from pyridine-2,6-dicarbonyl dichloride exhibited noteworthy antimicrobial screening, suggesting potential applications in developing new antimicrobial agents (Al-Salahi, Al-Omar, & Amr, 2010).
Synthesis of Schiff’s Bases and Azetidinones
The synthesis of Schiff’s bases and 2-azetidinones from N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides has been explored for their potential antidepressant and nootropic activities. This research demonstrates the versatility of pyridine carboxamide derivatives in synthesizing compounds with central nervous system activity, focusing on the chemical synthesis and characterization rather than pharmacological side effects (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Synthesis and Characterization of Liquid Crystals
Research into heterocyclic pyridine-based liquid crystals for potential applications in displays and optical devices showcases another avenue of scientific exploration. These studies emphasize the synthesis, mesomorphic properties, and potential technological applications of these materials, sidestepping any pharmacological aspects (Ong, Ha, Yeap, & Lin, 2018).
Propriétés
IUPAC Name |
N-(4-methylidenecyclohexyl)-6-(2-methylpropoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)11-21-16-9-6-14(10-18-16)17(20)19-15-7-4-13(3)5-8-15/h6,9-10,12,15H,3-5,7-8,11H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROGNXWAOZACKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)C(=O)NC2CCC(=C)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2355815.png)
![ethyl 2-({[(4-methyl-5-{[(4-methyl-3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2355816.png)
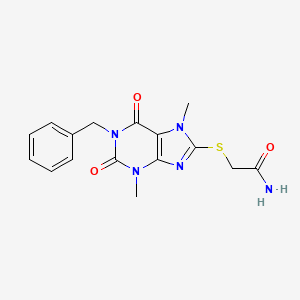
![1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2355819.png)
![6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide](/img/structure/B2355820.png)
![4-isobutyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2355823.png)
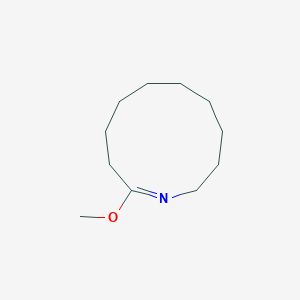
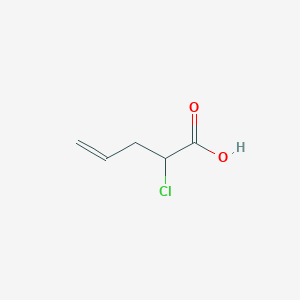
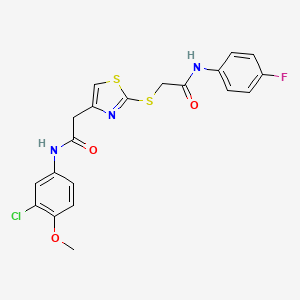
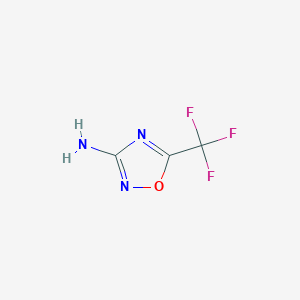
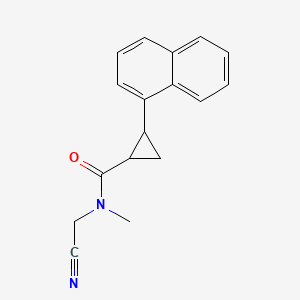
![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2355835.png)
